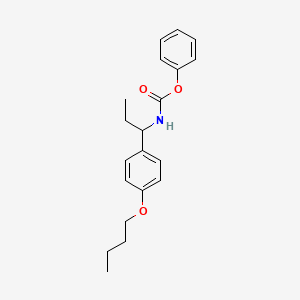

Phenyl 1-(4-butoxyphenyl)propylcarbamate

Description

Phenyl 1-(4-butoxyphenyl)propylcarbamate is a synthetic carbamate derivative characterized by a central propylcarbamate backbone substituted with a 4-butoxyphenyl group at the 1-position and a phenyl group at the carbamate oxygen. Carbamates are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties, owing to their structural mimicry of peptide bonds and stability against hydrolysis. This compound’s 4-butoxyphenyl substituent introduces moderate lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

Molecular Formula |

C20H25NO3 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

phenyl N-[1-(4-butoxyphenyl)propyl]carbamate |

InChI |

InChI=1S/C20H25NO3/c1-3-5-15-23-17-13-11-16(12-14-17)19(4-2)21-20(22)24-18-9-7-6-8-10-18/h6-14,19H,3-5,15H2,1-2H3,(H,21,22) |

InChI Key |

FSKKTZPFXFTOGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CC)NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl/Alkoxy Chains

The length and branching of alkyl/alkoxy chains significantly affect biological activity and physicochemical properties. Key analogues include:

| Compound Name | Substituents (R-group) | Key Structural Differences |

|---|---|---|

| Phenyl 1-(4-butoxyphenyl)propylcarbamate (Target) | 4-butoxyphenyl (C₄H₉O) | Baseline compound with butoxy chain |

| 4-Fluorothis compound | 4-fluorophenyl | Electron-withdrawing fluorine substitution |

| 4-Methoxythis compound | 4-methoxyphenyl | Electron-donating methoxy substitution |

| Phenyl 4-(pentyloxy)phenylcarbamate | 4-pentyloxy (C₅H₁₁O) | Longer alkoxy chain (C5 vs. C4) |

| Phenyl 4-(hexyloxy)phenylcarbamate | 4-hexyloxy (C₆H₁₃O) | Extended lipophilicity (C6 chain) |

Key Observations :

Enzyme Inhibition Profiles

Carbamate derivatives are known for inhibitory activity against enzymes such as α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). While specific IC₅₀ data for the target compound are unavailable in the provided evidence, related compounds offer insights:

- Weak Inhibitors : Tribromophenyl carbamates (e.g., 2,4,6-tribromophenyl derivatives) showed weak inhibition (IC₅₀ >100 μM) against α-glucosidase, AChE, and BChE .

- Structural Determinants : The presence of bulky substituents (e.g., 2-furoylpiperazine) in some carbamates reduces potency, suggesting that the 4-butoxyphenyl group in the target compound may offer steric advantages for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.